4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- 4-[(3,4-Dimethoxyphenyl)methylidene]amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO4/c1-3-23-17-11-10-14(13-18(17)24-4-2)12-16-20(22)25-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
DSZQUXJHBCQXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.